Alpinumisoflavone

Description

Properties

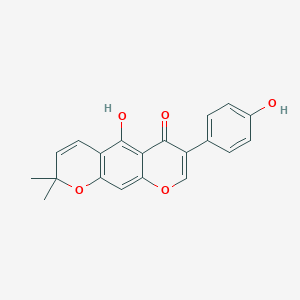

IUPAC Name |

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAMSFTXEFSBPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187683 | |

| Record name | Alpinumisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34086-50-5 | |

| Record name | Alpinumisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34086-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alpinumisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpinumisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPINUMISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q33HOF94Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alpinumisoflavone: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinumisoflavone, a prenylated isoflavone, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known mechanisms of action, with a focus on key signaling pathways. Quantitative data are presented in a structured format to facilitate comparison, and experimental protocols are detailed to aid in reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of the underlying processes.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Leguminosae and Moraceae families. While numerous species have been identified as sources, the concentration of this compound can vary depending on the plant part, maturation stage, and geographical location. A high content of this compound has been reported in the fully mature fruits of Cudrania tricuspidata (mandarin melon berry)[1].

The following table summarizes the key natural sources of this compound and related prenylated isoflavones, with quantitative data where available.

| Plant Species | Family | Plant Part | Compound | Concentration/Yield | Reference |

| Cudrania tricuspidata | Moraceae | Fruits | This compound | Present | [2][3] |

| Cudrania tricuspidata | Moraceae | Fruits | 4'-O-methylthis compound | 10.61 - 322.6 µg/g | [4] |

| Derris eriocarpa | Leguminosae | Stems | This compound | Isolated | [5][6] |

| Millettia thonningii | Leguminosae | Stem Bark | O,O-dimethylthis compound | 12.8 g (from 96 g crude extract) | [7] |

| Erythrina stricta | Leguminosae | Bark | This compound | Isolated |

Extraction and Isolation Protocols

The extraction and isolation of this compound from its natural sources typically involve solvent extraction followed by various chromatographic techniques. The choice of solvent and chromatographic method is crucial for achieving high purity and yield.

General Experimental Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from plant material.

Detailed Experimental Protocol from Derris eriocarpa

This protocol is based on the methods described for the isolation of flavonoids from Derris eriocarpa[5].

-

Extraction: The air-dried and powdered stems of Derris eriocarpa are extracted with a suitable solvent, such as ethyl acetate, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Further Separation: The fractions containing this compound are further purified using a Sephadex LH-20 column, eluting with methanol.

-

Final Purification: Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound. The structure is then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[5].

Detailed Experimental Protocol from Millettia thonningii

This protocol describes the isolation of O,O-dimethylthis compound, a derivative of this compound, from the stem bark of Millettia thonningii[7].

-

Extraction: Pulverized stem bark of Millettia thonningii is subjected to Soxhlet extraction with ethyl acetate. The solvent is removed using a rotary evaporator to obtain a crude extract[7].

-

Column Chromatography: A portion of the crude extract (e.g., 96 g) is loaded onto a silica gel column (e.g., 500 g). The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the concentration of ethyl acetate to 100%[7].

-

Isolation: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined and concentrated to yield the purified isoflavone[7].

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. This compound and its derivatives have been shown to inhibit this pathway. Specifically, 4'-O-methylthis compound has been demonstrated to decrease the translocation of the NF-κB p50 and p65 subunits from the cytoplasm to the nucleus in lipopolysaccharide (LPS)-stimulated microglial cells[8].

References

- 1. scispace.com [scispace.com]

- 2. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. [Studies on flavonoids from Derris eriocarpa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new isoflavone from the stems of Derris eriocarpa How - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discoveryjournals.org [discoveryjournals.org]

- 8. Methylthis compound inhibits lipopolysaccharide-induced inflammation in microglial cells by the NF-kappaB and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpinumisoflavone: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinumisoflavone, a naturally occurring pyranoisoflavone, has garnered significant interest within the scientific community for its diverse pharmacological activities. Found in various medicinal plants, this prenylated isoflavonoid exhibits notable antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its extraction, analysis, and biological evaluation. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

This compound is an off-white to light yellow crystalline solid. Its core structure is a pyranoisoflavone, a class of flavonoids characterized by a pyran ring fused to the isoflavone backbone.[1]

Identification and Formula

| Property | Value | Reference |

| IUPAC Name | 5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | [2] |

| CAS Number | 34086-50-5 | [3][4] |

| Molecular Formula | C₂₀H₁₆O₅ | [2][3][4] |

| Molecular Weight | 336.34 g/mol | [3][4] |

| Canonical SMILES | CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C | [2] |

| InChIKey | RQAMSFTXEFSBPK-UHFFFAOYSA-N | [2] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 210-212 °C | [3] |

| Appearance | Off-white to light yellow solid | [5] |

Solubility

This compound is poorly soluble in water.[6][7] It is soluble in dimethyl sulfoxide (DMSO) and various formulations used for in vivo studies, such as combinations of DMSO, PEG300, Tween80, and saline.[5]

| Solvent | Solubility | Reference |

| Water | Poorly soluble | [6][7] |

| DMSO | ~100 mg/mL | |

| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL | [5] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [5] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | [5] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

UV-Vis Spectroscopy

As a flavonoid, this compound is expected to exhibit characteristic absorption bands in the UV-Vis spectrum. Generally, isoflavones display two main absorption bands: Band I in the 310-330 nm range and Band II between 245-295 nm.

Note: Specific λmax values for this compound were not found in the reviewed literature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Note: While general NMR techniques for isoflavone identification are well-documented, a definitive, published list of ¹H and ¹³C NMR chemical shifts specifically for this compound could not be located in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The fragmentation of isoflavones typically involves retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic product ions that can aid in structural identification.

Experimental Protocols

Extraction and Isolation of this compound from Cudrania tricuspidata

This protocol is based on methods for extracting prenylated isoflavonoids from Cudrania tricuspidata fruits.

-

Extraction:

-

Dried and powdered fruits of Cudrania tricuspidata are extracted with 80% aqueous acetone at room temperature for 24 hours.

-

The extract is then concentrated under reduced pressure.

-

-

Partitioning:

-

The concentrated extract is suspended in distilled water and successively partitioned with n-hexane, ethyl acetate, and n-butanol. The this compound will primarily be in the less polar fractions.

-

-

Purification:

-

The n-hexane or ethyl acetate fraction is subjected to further purification using techniques like centrifugal partition chromatography (CPC) or column chromatography on silica gel.

-

Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Final purification can be achieved by recrystallization to yield pure this compound.

-

References

- 1. forskning.ruc.dk [forskning.ruc.dk]

- 2. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpinumisoflavone: A Technical Guide to Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinumisoflavone is a naturally occurring pyranoisoflavone, a class of organic compounds characterized by an isoflavone core fused with a pyran ring. First isolated from Derris alpinum, this prenylated isoflavone has garnered significant attention within the scientific community for its diverse and potent biological activities. As a secondary metabolite found in various medicinal plants, including those from the Derris and Cudrania genera, this compound represents a promising lead compound in drug discovery and development. Its multifaceted pharmacological profile, encompassing anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, underscores the importance of a thorough understanding of its structural and functional characteristics.

This technical guide provides an in-depth overview of the structural elucidation and characterization of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, tabulated quantitative data, and visual representations of key pathways and workflows to facilitate further investigation and application of this promising natural product.

Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques, which together provide a complete picture of its atomic connectivity and stereochemistry.

Chemical Structure

The systematic name for this compound is 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4H,8H-pyrano[3,2-g]chromen-4-one. Its chemical structure is presented below:

Molecular Formula: C₂₀H₁₆O₅ Molecular Weight: 336.34 g/mol

Spectroscopic Characterization Workflow

The structural elucidation of a novel natural product like this compound typically follows a standardized workflow that integrates various analytical techniques. This process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to determine its molecular formula, connectivity, and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula as C₂₀H₁₆O₅. Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of isoflavones is well-characterized and typically involves retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic product ions that help to identify the substitution patterns on the A and B rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. While a complete, publicly available, tabulated dataset of the ¹H and ¹³C NMR chemical shifts for this compound is not readily found in the searched literature, the structural features suggest a predictable spectrum.

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the A and B rings, a characteristic singlet for the C2-H of the isoflavone core, signals for the vinyl protons of the pyran ring, and a prominent singlet for the two methyl groups of the dimethylpyran moiety. The hydroxyl protons would also be observable, often as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would display resonances for all 20 carbon atoms. The carbonyl carbon (C4) would appear significantly downfield. The aromatic and olefinic carbons would resonate in the typical range for these functional groups, while the quaternary carbon and the two methyl carbons of the dimethylpyran group would be found in the aliphatic region.

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the electron density, from which the precise positions of all atoms can be determined.

Isolation and Purification

This compound is a major constituent of the fruits of Cudrania tricuspidata (mandarin melon berry) and can be isolated and purified using a combination of extraction and chromatographic techniques.

Experimental Protocol: Isolation from Cudrania tricuspidata Fruits

-

Extraction:

-

Dried and powdered fruits of C. tricuspidata are extracted with 80% aqueous acetone at room temperature for 24 hours.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude acetone extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The fractions are concentrated, and the n-hexane and ethyl acetate fractions, which are rich in isoflavonoids, are selected for further purification.

-

-

Chromatographic Purification:

-

The n-hexane or ethyl acetate fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and may be further purified by preparative high-performance liquid chromatography (HPLC) or centrifugal partition chromatography (CPC) to yield the pure compound.

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₁₆O₅ |

| Molecular Weight | 336.34 g/mol |

| Appearance | Pale yellow solid |

| IUPAC Name | 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4H,8H-pyrano[3,2-g]chromen-4-one |

| Synonyms | Alpinum isoflavone |

Biological and Pharmacological Activities

This compound exhibits a wide range of biological activities, which have been quantified in various in vitro and in vivo models.

Data Presentation: Quantitative Bioactivity

The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values for the key biological activities of this compound.

Table 1: Anticancer and Anti-Angiogenic Activities of this compound

| Activity | Cell Line/Model | IC₅₀/EC₅₀ (µM) | Reference |

| Anti-Angiogenic (HER2 Inhibition) | In vitro enzyme assay | 2.96 | [1] |

| Anti-Angiogenic (VEGFR-2 Inhibition) | In vitro enzyme assay | 4.80 | [1] |

| Anti-Angiogenic (MMP-9 Inhibition) | In vitro enzyme assay | 23.00 | [1] |

| Anti-Angiogenic (FGFR4 Inhibition) | In vitro enzyme assay | 57.65 | [1] |

| Anti-Angiogenic (EGFR Inhibition) | In vitro enzyme assay | 92.06 | [1] |

| Anti-Angiogenic (RET Inhibition) | In vitro enzyme assay | > 200 | [1] |

| Inhibition of Branch Points (in ovo) | Duck Chorioallantoic Membrane (CAM) | 14.25 | [1][2] |

| Inhibition of Tubule Length (in ovo) | Duck Chorioallantoic Membrane (CAM) | 3.52 | [1][2] |

| Cytotoxicity | MCF-7 (Human Breast Cancer) | > 100 (44.92% inhibition at 100 µM) | [1] |

| Cytotoxicity | HDFn (Human Dermal Fibroblasts, neonatal) | > 100 | [2] |

Table 2: Anti-inflammatory and Antioxidant Activities of this compound

| Activity | Assay | IC₅₀/EC₅₀ (µM) | Reference |

| Anti-diabetic (PTP1B Inhibition) | In vitro enzyme assay | 37.52 | [3] |

| Antioxidant (DPPH Radical Scavenging) | In vitro assay | EC₅₀ of M. tricuspidata fruit extract containing AIF was 134.1 µg/mL |

Experimental Protocols

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

-

NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Prepare a solution of DPPH in methanol.

-

Add various concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the decrease in absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol to a specific absorbance.

-

Add different concentrations of this compound to the ABTS•+ solution.

-

Measure the decrease in absorbance at 734 nm after a short incubation period.

-

Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.

-

Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound has been shown to suppress the activation of MAPKs, which are critical regulators of inflammation and cell proliferation.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: By inhibiting the NF-κB signaling cascade, this compound can reduce the expression of pro-inflammatory cytokines and mediators.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: The inhibition of the PI3K/Akt pathway by this compound is a key mechanism underlying its pro-apoptotic and anti-proliferative effects in cancer cells.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, underscored by its diverse pharmacological activities. The structural elucidation of this pyranoisoflavone has been achieved through a combination of advanced spectroscopic methods, providing a solid foundation for understanding its structure-activity relationships. The availability of detailed protocols for its isolation and for the assessment of its biological effects facilitates further research and development. The quantitative data on its anticancer, anti-angiogenic, and anti-inflammatory activities, coupled with the elucidation of the signaling pathways it modulates, highlight its promise as a lead compound for the development of novel therapeutics. This technical guide consolidates the current knowledge on this compound, offering a valuable resource for the scientific community to build upon in the quest for new and effective treatments for a range of human diseases.

References

The Biosynthesis of Alpinumisoflavone: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biosynthetic pathway of Alpinumisoflavone, a prenylated pyranoisoflavone with significant pharmacological interest. The document outlines the enzymatic steps, precursor molecules, and regulatory aspects of its formation in plants. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development.

Introduction to this compound

This compound is a specialized isoflavonoid characterized by a dimethylpyran ring fused to the A ring of the genistein backbone.[1] This structural modification, particularly the prenylation, enhances its lipophilicity and is often associated with increased bioactivity, including anti-inflammatory, antioxidant, and anticancer properties.[2] Understanding its biosynthesis is crucial for metabolic engineering efforts to increase its production in plants or heterologous systems.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the isoflavone genistein, which then undergoes prenylation and subsequent cyclization.

Formation of the Isoflavone Core: Genistein

The initial steps of the pathway are shared with the biosynthesis of other flavonoids and are well-characterized.[3]

-

Phenylalanine to p-Coumaroyl-CoA: The pathway starts with the amino acid L-phenylalanine, which is converted to p-Coumaroyl-CoA through the sequential action of three enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-Coumarate:CoA ligase (4CL) [4]

-

-

Chalcone Formation: p-Coumaroyl-CoA is condensed with three molecules of malonyl-CoA by Chalcone synthase (CHS) to form naringenin chalcone.[4]

-

Isomerization to Naringenin: Chalcone isomerase (CHI) catalyzes the cyclization of naringenin chalcone to the flavanone naringenin.[3]

-

Conversion to Genistein: The key step in isoflavonoid biosynthesis is the conversion of naringenin to the isoflavone genistein. This is a two-step process catalyzed by:

Prenylation of Genistein

The crucial step that differentiates the biosynthesis of this compound is the addition of a prenyl group to the genistein backbone.

-

Prenyltransferase (PT): A specific prenyltransferase enzyme catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the A-ring of genistein.[6][7] While the exact enzyme for this compound has not been definitively identified, it is likely a membrane-bound enzyme, possibly localized to the plastid.[6] The prenyl group is typically added at the C6 or C8 position. For this compound, prenylation occurs at the C6 position.

Cyclization to form the Pyrano Ring

The final step is the oxidative cyclization of the prenyl group to form the dimethylpyran ring.

-

Cytochrome P450 Monooxygenase: This reaction is likely catalyzed by a specific cytochrome P450 monooxygenase. The proposed mechanism involves the epoxidation of the prenyl side chain, followed by an intramolecular cyclization to form the pyran ring.[8][9]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, data from related pathways can provide valuable insights.

| Parameter | Value | Organism/Enzyme | Reference |

| Enzyme Kinetics | |||

| Km for Genistein (Prenyltransferase LaPT1) | 35.4 ± 4.2 µM | Lupinus albus | [6] |

| Km for DMAPP (Prenyltransferase LaPT1) | 138.6 ± 22.3 µM | Lupinus albus | [6] |

| Metabolite Concentrations | |||

| Genistein in Soybean Seeds | 0.1 - 2.0 mg/g | Glycine max | [10] |

| Daidzein in Soybean Seeds | 0.2 - 2.5 mg/g | Glycine max | [10] |

| This compound in Cudrania tricuspidata fruit | High content | Cudrania tricuspidata | [2] |

Experimental Protocols

Heterologous Expression and Characterization of a Candidate Prenyltransferase

This protocol describes the functional characterization of a candidate prenyltransferase gene identified through transcriptomics or homology-based screening.

-

Gene Amplification and Cloning: Amplify the full-length open reading frame of the candidate prenyltransferase gene from plant cDNA using PCR with high-fidelity polymerase. Clone the PCR product into a yeast expression vector (e.g., pYES2/NT C) for heterologous expression in Saccharomyces cerevisiae.

-

Yeast Transformation and Expression: Transform the expression construct into a suitable yeast strain (e.g., INVSc1). Induce protein expression by growing the yeast culture in a galactose-containing medium.

-

Microsome Isolation: Harvest the yeast cells and mechanically disrupt them (e.g., using glass beads). Isolate the microsomal fraction, which contains the membrane-bound prenyltransferase, by differential centrifugation.

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, the isoflavone substrate (genistein), the prenyl donor (DMAPP), and necessary cofactors (e.g., MgCl2) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

-

-

Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer. Compare the retention time and mass spectrum of the product with an authentic standard of the expected prenylated isoflavone.[6]

Workflow for Identifying Biosynthesis Genes

The following workflow can be employed to identify the genes involved in this compound biosynthesis.

Caption: Workflow for identifying this compound biosynthesis genes.

Regulation of this compound Biosynthesis

The biosynthesis of isoflavonoids, and likely this compound, is tightly regulated at the transcriptional level.

Transcriptional Regulation

Several families of transcription factors are known to regulate the expression of genes in the phenylpropanoid and isoflavonoid pathways, including:

-

MYB transcription factors: These are key regulators that can activate the promoters of genes like CHS and IFS.[4]

-

bHLH (basic helix-loop-helix) transcription factors: Often work in concert with MYB proteins to regulate pathway genes.

-

WRKY and NAC transcription factors: Also implicated in the regulation of isoflavonoid biosynthesis in response to various stimuli.[11]

Signaling Pathways

Environmental and hormonal signals can induce the production of isoflavonoids.

-

Environmental Elicitors: Pathogen attack, UV radiation, and nutrient deficiency can trigger the expression of isoflavonoid biosynthetic genes as a defense response.[1]

-

Hormonal Signals: Plant hormones such as jasmonic acid and salicylic acid are involved in mediating the defense response and can upregulate the isoflavonoid pathway.[1]

The following diagram illustrates the signaling cascade leading to isoflavonoid production.

Caption: Regulatory signaling pathway for isoflavonoid biosynthesis.

Conclusion

The biosynthesis of this compound is a multi-step process involving the well-established phenylpropanoid and isoflavonoid pathways, followed by specific prenylation and cyclization reactions. While the core pathway to the precursor genistein is well understood, the specific enzymes responsible for the final steps in this compound formation are yet to be fully characterized. This guide provides a comprehensive overview of the current knowledge and outlines experimental approaches to further elucidate this important biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers aiming to harness the potential of this compound for pharmaceutical and biotechnological applications.

References

- 1. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Pharmacological Overview of this compound, a Natural Prenylated Isoflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 4. Frontiers | GmMYB176 Regulates Multiple Steps in Isoflavonoid Biosynthesis in Soybean [frontiersin.org]

- 5. Enzymic synthesis of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of an Isoflavonoid-Specific Prenyltransferase from Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyranoflavones: A Group of Small-molecule Probes for Exploring the Active Site Cavities of Cytochrome P450 Enzymes 1A1, 1A2, and 1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 Monooxygenases in Biotechnology and Synthetic Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Alpinumisoflavone: An In-Depth Technical Guide to Preliminary In-Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid that has garnered significant interest in the scientific community.[1][2] Isolated from various plant sources, including Cudrania tricuspidata and plants from the Leguminosae family, AIF has demonstrated a wide range of biological activities in preliminary in-vitro studies.[3][4] This technical guide provides a comprehensive overview of these findings, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through signaling pathways.

The prenyl group in this compound enhances its lipophilicity, which is believed to contribute to its increased affinity for cell membranes and, consequently, its enhanced biological effects compared to non-prenylated isoflavonoids.[1][2] In-vitro research has highlighted its potential as an anti-inflammatory, antioxidant, anticancer, and antidiabetic agent.[1][4][5]

Quantitative Data from In-Vitro Studies

The following tables summarize the key quantitative findings from various in-vitro assays investigating the efficacy of this compound.

Table 1: Enzyme Inhibition and Cytotoxic Activities

| Biological Target/Activity | Cell Line/Assay System | IC50 / Effect | Reference |

| α-glucosidase Inhibition | Enzyme Assay | 73.3 ± 12.9 μM | [1] |

| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | Enzyme Assay | 42 μM | [1] |

| HER2 Inhibition | Kinase Assay | 2.96 µM | [6] |

| VEGFR-2 Inhibition | Kinase Assay | 4.80 µM | [6] |

| MMP-9 Inhibition | Gelatinase Assay | 23.00 µM | [6] |

| Cytotoxicity | MCF-7 (ER+ Breast Cancer) | 44.92 ± 1.79% inhibition at 100 µM | [6] |

| DPPH Radical Scavenging | Chemical Assay | EC50 of 9.2 μM | [7] |

Table 2: Effects on Gene and Protein Expression

| Cell Line | Treatment | Target Gene/Protein | Effect | Reference |

| Human Dermal Fibroblasts (HDFs) | TNF-α (20 ng/mL) + AIF (25 and 50 µM) | MMP-1 | Inhibition of TNF-α-induced increase | [7] |

| Human Dermal Fibroblasts (HDFs) | TNF-α (20 ng/mL) + AIF (25 and 50 µM) | Procollagen I α1 | Inhibition of TNF-α-induced decrease | [7] |

| Human Dermal Fibroblasts (HDFs) | TNF-α (20 ng/mL) + AIF (25 and 50 µM) | IL-1β, IL-6, IL-8 | Suppression of TNF-α-induced expression | [7] |

Experimental Protocols

This section details the methodologies for key in-vitro experiments cited in the literature.

1. Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effects of this compound on cancer and normal cell lines.

-

Cell Lines: MCF-7 (estrogen-receptor-positive human breast cancer cells) and HDFn (human dermal fibroblast neonatal normal cells).[6]

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control for 24 to 48 hours. Doxorubicin is often used as a positive control.[8]

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.

-

The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

-

2. Kinase Inhibition Assays

-

Objective: To determine the inhibitory activity of this compound against specific kinases involved in angiogenesis.[8]

-

Targets: VEGFR-2, HER2, RET, EGFR, and FGFR4.[8]

-

Methodology:

-

Kinase activity is measured using commercially available kinase assay kits (e.g., Kinase-Glo™ Max).

-

The assays are typically performed in a 96-well plate format.

-

The kinase, substrate, and ATP are incubated with varying concentrations of this compound.

-

The amount of ATP remaining after the kinase reaction is quantified by adding a luciferase-based reagent, which generates a luminescent signal.

-

The luminescence is inversely proportional to the kinase activity.

-

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

3. Gene Expression Analysis (qRT-PCR)

-

Objective: To quantify the changes in mRNA expression of target genes in response to this compound treatment.

-

Cell Line: Human Dermal Fibroblasts (HDFs).[7]

-

Methodology:

-

HDFs are treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound for a specified duration (e.g., 4 or 12 hours).[7]

-

Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

-

The RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers for the target genes (e.g., MMP-1, COLIA1, IL-1β, IL-6, IL-8) and a reference gene (e.g., GAPDH).

-

The relative mRNA expression levels are calculated using the comparative Ct (ΔΔCt) method.

-

4. Protein Secretion Analysis (ELISA)

-

Objective: To measure the concentration of secreted proteins in the cell culture medium.

-

Cell Line: Human Dermal Fibroblasts (HDFs).[7]

-

Methodology:

-

The cell culture supernatants from the gene expression experiment are collected.

-

Enzyme-linked immunosorbent assays (ELISAs) are performed using commercially available kits specific for the proteins of interest (e.g., MMP-1, procollagen I α1, IL-1β, IL-6, IL-8).

-

The assay is performed according to the manufacturer's instructions, which typically involves capturing the protein of interest with a specific antibody, followed by detection with a labeled secondary antibody.

-

The absorbance is measured, and the protein concentration is determined by comparison to a standard curve.

-

Signaling Pathways and Mechanisms of Action

Anti-inflammatory and Antioxidant Effects in Human Dermal Fibroblasts

In human dermal fibroblasts, this compound has been shown to counteract the inflammatory effects of TNF-α. It achieves this by suppressing the accumulation of reactive oxygen species (ROS) and nitric oxide (NO).[7] This antioxidant activity is crucial in mitigating the downstream inflammatory cascade. AIF inhibits the TNF-α-induced increase in matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation, and prevents the decrease in procollagen I α1, thereby protecting the extracellular matrix.[7] Furthermore, it suppresses the expression of pro-inflammatory mediators and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), IL-6, and IL-8.[7]

Anticancer and Anti-angiogenic Mechanisms

This compound exhibits anticancer properties by targeting key molecules involved in tumor growth and angiogenesis.[8] In-vitro studies have demonstrated its ability to inhibit the growth of estrogen-receptor-positive (ER+) breast cancer cells (MCF-7).[6] This effect is, at least in part, due to its inhibitory action on several receptor tyrosine kinases that are crucial for angiogenesis, including VEGFR-2, HER2, RET, EGFR, and FGFR4.[8] By blocking these signaling pathways, AIF can potentially disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting their growth and metastasis. The proto-oncogenes RET and HER2, for instance, promote angiogenesis through downstream signaling pathways like Ras, PI3K, and mTOR, which in turn increase the release of growth factors and matrix-degrading enzymes like MMP-9.[8] AIF's ability to inhibit these targets underscores its potential as an anti-angiogenic agent.

References

- 1. Frontiers | A Pharmacological Overview of this compound, a Natural Prenylated Isoflavonoid [frontiersin.org]

- 2. A Pharmacological Overview of this compound, a Natural Prenylated Isoflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in silico study of the synergistic anticancer effect of this compound with gemcitabine on pancreatic ductal adenocarcinoma through suppression of ribonucleotide reductase subunit-M1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Pharmacological Overview of this compound, a Natural Prenylated Isoflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Alpinumisoflavone: A Technical Guide to Its Discovery, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinumisoflavone (AIF), a naturally occurring prenylated isoflavonoid, has emerged as a promising therapeutic agent with a diverse range of pharmacological activities. First isolated in 1971, this compound has garnered significant attention for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its extraction, isolation, and bioactivity assessment, and an in-depth analysis of the key signaling pathways it modulates. Quantitative data are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Discovery and Historical Context

This compound, a pyranoisoflavone, was first isolated by Jackson and colleagues in 1971.[1] It is a derivative of genistein, characterized by a dimethylpyran ring fused to the A ring of the isoflavone core.[2] This prenylation is believed to enhance its lipophilicity and, consequently, its biological activity compared to non-prenylated isoflavones.[1][2]

Initially identified in plants of the Leguminosae and Moraceae families, AIF has since been isolated from various medicinal plants worldwide.[1] Notably, it is found in the fruits of Cudrania tricuspidata (mandarin melon berry) and the African medicinal plant Erythrina lysistemon.[3][4] The widespread occurrence of AIF in traditional medicinal plants has spurred extensive research into its pharmacological properties, revealing its potential as a multi-target therapeutic agent.[1][2]

Quantitative Bioactivity Data

The biological activities of this compound have been quantified in numerous studies. The following tables summarize the key inhibitory concentration (IC50) and effective concentration (EC50) values for its antioxidant, anti-inflammatory, and anti-cancer effects.

Table 1: Antioxidant Activity of this compound

| Assay Type | Test System | IC50/EC50 (µM) | Reference |

| DPPH Radical Scavenging | Chemical Assay | 9.2 | [5] |

| ABTS Radical Scavenging | Chemical Assay | Varies by study | [1][6] |

Table 2: Anti-inflammatory Activity of this compound

| Assay Type | Cell Line/Model | IC50 (µM) | Reference |

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 cells | 15.97 | [1] |

Table 3: Anti-cancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer (ER+) | > 100 | [1] |

| MDA-MB-231 | Breast Cancer (Triple Negative) | 42.57 | [1] |

| U373 | Glioblastoma | Time and dose-dependent inhibition | |

| T98G | Glioblastoma | Time and dose-dependent inhibition | |

| ES2 | Ovarian Cancer | Dose-dependent anti-proliferation | [7][8] |

| OV90 | Ovarian Cancer | Dose-dependent anti-proliferation | [7][8] |

| Lung Tumor Cells | Lung Cancer | Induces cell death | [3] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and key bioactivity assays of this compound.

Extraction and Isolation of this compound from Cudrania tricuspidata Fruits

Objective: To extract and purify this compound from its natural source.

Methodology:

-

Extraction:

-

Dried and powdered fruits of Cudrania tricuspidata are extracted with an organic solvent, such as 80% aqueous acetone or 70% ethanol, at room temperature for 24 hours.[9] The extraction is typically repeated multiple times to ensure maximum yield.

-

The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is typically enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and concentrated.

-

-

Purification:

-

Further purification can be achieved by recrystallization from a suitable solvent, such as methanol, or by preparative high-performance liquid chromatography (HPLC).

-

Extraction and Isolation Workflow for this compound.

DPPH Radical Scavenging Assay

Objective: To assess the antioxidant activity of this compound.

Methodology:

-

A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Serial dilutions of this compound in methanol are prepared in a 96-well plate.

-

The DPPH solution is added to each well, and the plate is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined from a plot of scavenging activity versus concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

Objective: To evaluate the anti-inflammatory activity of this compound.

Methodology:

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.

-

The amount of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

-

The absorbance is measured at 540 nm.

-

The percentage of NO inhibition is calculated relative to LPS-stimulated cells without AIF treatment.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are treated with different concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.

Methodology:

-

Cells are treated with this compound for a specific duration.

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-NF-κB, p-ERK, p-Akt, caspase-3, Bcl-2, Bax).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways, primarily the NF-κB, MAPK, and PI3K/Akt pathways.

Anti-inflammatory Effects via NF-κB and MAPK Pathway Inhibition

This compound has been shown to suppress inflammation by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3] In response to inflammatory stimuli like LPS, AIF can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This leads to a decrease in the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[1]

Furthermore, AIF can dephosphorylate key kinases in the MAPK pathway, such as MEK and ERK, thereby inhibiting their activation and downstream signaling.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. web.uvic.ca [web.uvic.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of Jirisan Mountain Cudrania tricuspidata leaf substance extraction across solvents and temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Toxicological Profile of Alpinumisoflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid found in several plants, including Cudrania tricuspidata and Genista pichisermolliana. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the current toxicological data for this compound, compiled from in silico predictions, in vitro assays, and in vivo studies. The information is intended to support further research and development of AIF as a potential therapeutic agent. While existing data suggests a favorable preliminary safety profile, this document also highlights the significant gaps in the current toxicological database, underscoring the need for further dedicated safety assessments.

Acute Toxicity

Comprehensive acute toxicity studies for this compound following standardized guidelines (e.g., OECD) are not currently available in the public domain. The primary data point comes from computational predictions.

Table 1: Acute Toxicity of this compound

| Test System | Method | Endpoint | Result | Confidence Limits | Reference |

| In silico (Rat) | Toxicity Prediction by Komputer Assisted Technology (TOPKAT) | Oral LD50 | 146.4 mg/kg | 20.1 mg/kg (Lower) to 1.1 g/kg (Upper) | [1][2][3] |

LD50: Median Lethal Dose

Based on this in silico prediction, this compound is classified as moderate to slightly toxic upon acute oral administration.[1][2][3] It is critical to note that this is a computational prediction and requires experimental validation through standardized acute toxicity studies.

Sub-chronic and Chronic Toxicity

Formal sub-chronic (e.g., 28-day or 90-day repeated dose) and chronic toxicity studies for this compound have not been reported. However, several in vivo studies investigating the anticancer efficacy of AIF in mouse models provide some insights into its tolerability with repeated administration.

Table 2: Observations from In Vivo Efficacy Studies

| Animal Model | Dosing Regimen | Duration | Observations | Reference |

| Mice | 20–50 mg/kg/day | 24–56 days | No adverse effects or marked alterations in the histology of cardiac, pulmonary, renal, splenic, and hepatic tissues were reported, indicating good tolerability. | [1] |

These findings suggest that this compound is well-tolerated in mice at doses effective for anticancer activity.[1] However, these studies were not designed as formal toxicology assessments and lack detailed clinical observations, hematology, and clinical chemistry analyses.

Genotoxicity and Carcinogenicity

Experimental data from standardized genotoxicity assays (e.g., Ames test, micronucleus assay, chromosomal aberration assay) for this compound are not available. In silico predictions suggest a low probability of mutagenic and carcinogenic effects.

Table 3: Genotoxicity and Carcinogenicity Profile of this compound

| Assay | Test System | Result | Reference |

| Mutagenicity | In silico ADMET prediction | Very low probability of being mutagenic | [4] |

| Carcinogenicity | In silico ADMET prediction | Very low probability of being carcinogenic | [4] |

ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity

While these computational predictions are encouraging, experimental verification using a standard battery of genotoxicity tests is essential for a comprehensive safety assessment.

Reproductive and Developmental Toxicity

There are no dedicated reproductive and developmental toxicity studies available for this compound. In silico predictions suggest a low risk.

Table 4: Reproductive and Developmental Toxicity Profile of this compound

| Assay | Test System | Result | Reference |

| Embryo/Fetus Toxicity | In silico ADMET prediction | Very low probability of being toxic to the embryo or fetus | [4] |

The absence of experimental data in this area represents a significant knowledge gap that needs to be addressed before AIF can be considered for clinical development, particularly for use in women of childbearing potential.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer and normal cell lines, primarily through MTT assays.

Table 5: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Assay | Endpoint | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | MCF-7 | Estrogen-receptor-positive (ER+) human breast cancer | MTT | % Inhibition | 44.92 ± 1.79% at 100 µM |[1][2][3] | | HDFn | Human dermal fibroblast neonatal (normal cells) | MTT | - | Less toxic compared to MCF-7 cells |[1][2][3] | | ES2 and OV90 | Human ovarian cancer | Cell Proliferation Assay | - | Triggers anti-proliferation |[5] |

This compound demonstrates selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells.[1][2][3]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium-bromide (MTT) colorimetric assay is a standard method used to assess cell viability and cytotoxicity.

-

Cell Seeding: Cells (e.g., MCF-7 or HDFn) are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified 5% CO2 atmosphere at 37°C.[1]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.3% DMSO). A positive control such as doxorubicin is also included.[1]

-

Incubation: The treated cells are incubated for a specified period (e.g., 24 or 48 hours).[1]

-

MTT Addition: After incubation, the medium is discarded, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.[1]

-

Formazan Formation: The cells are incubated for an additional period (e.g., 4 hours) to allow for the conversion of MTT to formazan crystals by metabolically active cells.[1]

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.[1]

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[1]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anticancer efficacy and general tolerability of a compound.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Tumor Cell Implantation: Human cancer cells (e.g., 786-O for renal cell carcinoma) are subcutaneously injected into the flank of the mice.

-

Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. This compound is administered, for example, by intraperitoneal injection or oral gavage, at specified doses (e.g., 40 or 80 mg/kg/day).

-

Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.

-

Toxicology Assessment (Observational): During the study, animals are observed for any signs of toxicity. At the end of the study, major organs may be collected for histological examination.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action of this compound appears to be through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. Its toxicity in cancer cells is often a result of the intended pharmacological effect.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway.[6]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and stress responses. This compound can modulate this pathway, contributing to its anticancer effects.[6]

Caption: this compound modulates the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and cell survival. Inhibition of this pathway by this compound contributes to its anti-inflammatory and pro-apoptotic effects.

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion and Future Directions

The available data suggests that this compound has a promising safety profile, particularly its selective cytotoxicity towards cancer cells and good tolerability in preliminary in vivo models. However, the current toxicological assessment is far from complete. A significant lack of data exists for acute, sub-chronic, and chronic toxicity, as well as for genotoxicity and reproductive/developmental toxicity. The reliance on in silico predictions necessitates experimental validation.

For the continued development of this compound as a therapeutic candidate, the following studies are strongly recommended:

-

Acute Oral Toxicity Study: An in vivo study following OECD Guideline 423 or 425 to determine the experimental LD50 and identify signs of acute toxicity.

-

Repeated Dose Toxicity Studies: 28-day and/or 90-day oral toxicity studies in rodents (OECD Guidelines 407 and 408) to evaluate the effects of repeated exposure on clinical signs, body weight, food and water consumption, hematology, clinical chemistry, organ weights, and histopathology.

-

Genotoxicity Testing: A battery of tests including a bacterial reverse mutation assay (Ames test, OECD Guideline 471), an in vitro micronucleus test (OECD Guideline 487), and an in vivo micronucleus test (OECD Guideline 474).

-

Reproductive and Developmental Toxicity Screening: Studies to assess the potential effects on fertility and embryonic development.

A thorough and systematic toxicological evaluation is imperative to establish a comprehensive safety profile for this compound and to support its potential transition into clinical trials.

References

- 1. This compound against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Alpinumisoflavone: A Technical Guide to Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavone with a growing body of evidence supporting its therapeutic potential in a range of diseases, including cancer, osteoporosis, and inflammatory conditions.[1] As with any promising bioactive compound, a thorough understanding of its bioavailability and pharmacokinetic profile is paramount for successful drug development. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. While direct data on oral bioavailability is limited, this document consolidates available intravenous pharmacokinetic data, outlines standard experimental protocols for ADME studies, and visualizes key signaling pathways influenced by this compound.

Bioavailability of this compound

The bioavailability of a compound is a critical determinant of its efficacy. The chemical structure of this compound, specifically its prenyl group, is anticipated to play a significant role in its absorption and overall bioavailability.

The Role of Prenylation

Prenylation, the attachment of a hydrophobic prenyl group, generally increases the lipophilicity of flavonoids.[1] This increased lipophilicity is theorized to enhance the compound's affinity for cell membranes, potentially leading to improved intestinal absorption and greater bioavailability compared to their non-prenylated counterparts.[1] In silico predictions support this, suggesting that this compound has good intestinal absorption properties.

Oral Bioavailability

Currently, there is a notable absence of published studies that have determined the absolute oral bioavailability of this compound in preclinical or clinical settings. While several in vivo studies have demonstrated the efficacy of orally administered AIF in mouse models of osteoporosis, these investigations focused on therapeutic outcomes rather than pharmacokinetic profiling.[1][2] The doses used in these studies, typically ranging from 10 to 25 mg/kg, suggest that AIF is absorbed to some extent following oral administration to exert its biological effects.[1][2]

Pharmacokinetics of this compound

Pharmacokinetic studies are essential to characterize the journey of a drug through the body. The following sections detail the available data on the intravenous pharmacokinetics of this compound.

Intravenous Pharmacokinetic Parameters

A key study investigated the pharmacokinetics of this compound in rats following intravenous (IV) administration of AIF dissolved in a Cremophor EL®/ethanol solution and an AIF-loaded methoxy poly(ethylene glycol)-b-poly(d,l-lactide) (mPEG-b-PLA) micelle formulation. The data from this study are summarized in the table below.

| Formulation | Dose (mg/kg) | C₀ (µg/mL) | AUC₀-∞ (µg·h/mL) | CLt (L/h/kg) | Vd (L/kg) | Relative Bioavailability (%) |

| AIF Solution | 5 | 1.8 ± 0.2 | 0.9 ± 0.1 | 5.6 ± 0.7 | 4.9 ± 0.6 | 100 |

| AIF-loaded Micelles | 5 | 15.1 ± 1.5 | 14.8 ± 1.8 | 0.3 ± 0.04 | 0.3 ± 0.03 | 1644 |

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats. Data is presented as mean ± standard deviation. C₀: Initial plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; CLt: Total body clearance; Vd: Volume of distribution.

The encapsulation of this compound in mPEG-b-PLA micelles resulted in a significant alteration of its pharmacokinetic profile. The initial plasma concentration (C₀) and the total drug exposure (AUC) were substantially increased, while the clearance (CLt) and volume of distribution (Vd) were markedly reduced. This indicates that the micellar formulation prolongs the circulation time of AIF in the bloodstream.

Experimental Protocols for ADME Assessment

To further elucidate the bioavailability and pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments are necessary. The following sections describe standard methodologies that can be employed.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical approach for determining the pharmacokinetics of this compound in a rodent model.

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.

Materials:

-

This compound

-

Vehicle for oral and IV administration (e.g., 0.5% carboxymethylcellulose for oral, saline with a solubilizing agent for IV)

-

Male Sprague-Dawley rats (250-300 g)

-

Cannulation supplies

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimation: House rats in a controlled environment for at least one week prior to the study.

-

Cannulation: Surgically implant cannulas in the jugular vein (for blood sampling) and/or carotid artery (for IV administration) and allow for a recovery period.

-

Dosing:

-

Intravenous: Administer a single bolus dose of this compound (e.g., 5 mg/kg) via the carotid artery cannula.

-

Oral: Administer a single dose of this compound (e.g., 20 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and absolute oral bioavailability) using non-compartmental analysis software.

In Vitro Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting intestinal drug absorption.

Objective: To assess the intestinal permeability of this compound.

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell® inserts

-

Hanks' Balanced Salt Solution (HBSS)

-

Lucifer yellow (for monolayer integrity testing)

-

This compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture Caco-2 cells until they reach confluency.

-

Seeding on Transwells: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow to ensure the integrity of the cell monolayer.

-

Permeability Assay:

-

Wash the cell monolayers with HBSS.

-

Add this compound (at a specified concentration) to the apical (A) or basolateral (B) side of the monolayer.

-

Incubate for a defined period (e.g., 2 hours).

-

Collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

-

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

Objective: To determine the in vitro metabolic stability of this compound in rat liver microsomes.

Materials:

-

Rat liver microsomes

-

NADPH regenerating system

-

Phosphate buffer

-

This compound and control compounds (e.g., testosterone for high clearance, verapamil for low clearance)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing rat liver microsomes and this compound in phosphate buffer.

-

Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Analytical Method for this compound Quantification in Plasma

A robust and sensitive analytical method is crucial for accurate pharmacokinetic studies.

Objective: To develop and validate a method for the quantification of this compound in rat plasma using LC-MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-